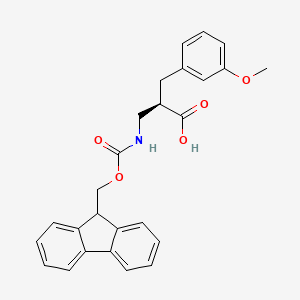
Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of propanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The compound also contains a methoxybenzyl group, which adds to its unique chemical properties. This compound is often utilized in peptide synthesis and other biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. . The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction can produce the free amino acid derivative.
科学的研究の応用
Chemistry
In chemistry, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites on the molecule.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its stability and reactivity make it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability and bioactivity.
Industry
In the industrial sector, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it a critical component in the manufacture of various drugs.
作用機序
The mechanism of action of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to act as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
Fmoc-®-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with the methoxy group in a different position.
Fmoc-®-3-amino-2-(3-hydroxybenzyl)propanoic acid: Contains a hydroxy group instead of a methoxy group.
Fmoc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties. The presence of the methoxybenzyl group enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
InChIキー |
HMNIRDAFWMQJIV-GOSISDBHSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)

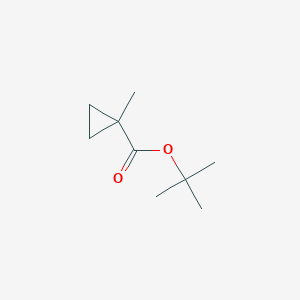
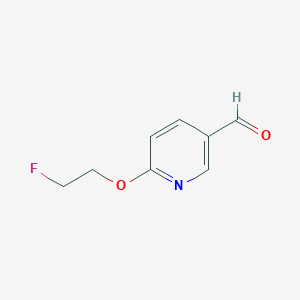
![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)
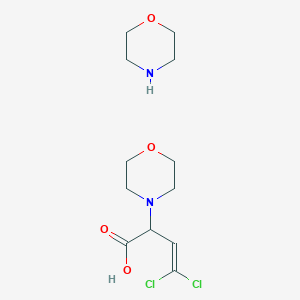


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
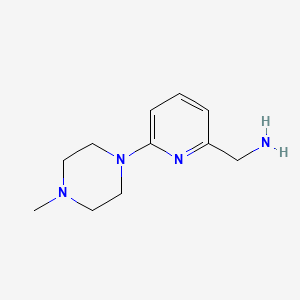

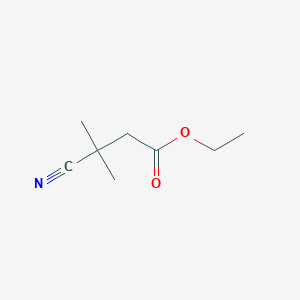
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
